1-Benzyl-3,4-dimethoxy-1H-pyrrole
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Overview
Description
1-Benzyl-3,4-dimethoxy-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with benzyl and methoxy groups
Preparation Methods
The synthesis of 1-Benzyl-3,4-dimethoxy-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with benzylamine in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good yields.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Benzyl-3,4-dimethoxy-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Common reagents and conditions used in these reactions include molecular iodine, iron (III) chloride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3,4-dimethoxy-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-Benzyl-3,4-dimethoxy-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-3,4-dimethoxy-1H-pyrrole can be compared with other similar compounds, such as:
1-Benzyl-3,4-dimethoxy-1H-indole: This compound has a similar structure but features an indole ring instead of a pyrrole ring. It exhibits different chemical and biological properties.
1-Benzyl-3,4-dimethoxy-1H-pyrrolidine: This compound has a saturated pyrrole ring, leading to different reactivity and applications.
This compound-2,5-dicarboxylate:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
220279-97-0 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-benzyl-3,4-dimethoxypyrrole |
InChI |
InChI=1S/C13H15NO2/c1-15-12-9-14(10-13(12)16-2)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3 |
InChI Key |
WCXAMLUNRQVPBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(C=C1OC)CC2=CC=CC=C2 |
Origin of Product |
United States |
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